molecular formula C10H14ClN3 B13530389 1-((3-Chloropyridin-4-yl)methyl)piperazine CAS No. 1211533-84-4

1-((3-Chloropyridin-4-yl)methyl)piperazine

Cat. No.: B13530389
CAS No.: 1211533-84-4
M. Wt: 211.69 g/mol
InChI Key: XXWRZYDIJRYVPI-UHFFFAOYSA-N
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Description

1-((3-Chloropyridin-4-yl)methyl)piperazine is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3-chloropyridin-4-yl group attached to the piperazine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloropyridin-4-yl)methyl)piperazine typically involves the reaction of 3-chloropyridine with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where 3-chloropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloropyridin-4-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-((3-Chloropyridin-4-yl)methyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

1-((3-Chloropyridin-4-yl)methyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Pyridyl)piperazine: Similar structure but with a different substitution pattern on the pyridine ring.

    1-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanone: Another derivative with different functional groups attached to the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1211533-84-4

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]piperazine

InChI

InChI=1S/C10H14ClN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

XXWRZYDIJRYVPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=NC=C2)Cl

Origin of Product

United States

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